(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
Description
(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is a chiral monodentate phosphine ligand featuring a binaphthalene backbone modified with a 4-methylbenzyl group at the 2' position and a diphenylphosphine moiety at the 2-position. This ligand is designed to impart both steric bulk and electronic modulation, making it suitable for asymmetric catalysis. Its synthesis likely involves substitution reactions on a binaphthol precursor, followed by functionalization with the 4-methylbenzyl group and phosphine installation, as seen in analogous ligands .
Properties
Molecular Formula |
C40H31P |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
[1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31P/c1-29-20-22-30(23-21-29)28-33-25-24-31-12-8-10-18-36(31)39(33)40-37-19-11-9-13-32(37)26-27-38(40)41(34-14-4-2-5-15-34)35-16-6-3-7-17-35/h2-27H,28H2,1H3 |
InChI Key |
SPZAKODVEBWFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Binaphthyl Backbone Construction
The synthesis begins with 1,1'-binaphthalene-2,2'-diol (BINOL) derivatives. A representative route involves:
- Methylation : Protection of one hydroxyl group using methyl iodide in tetrahydrofuran (THF) with sodium hydride.
- Phosphination : Reaction with chlorodiphenylphosphine (PPh₂Cl) in the presence of a base (e.g., triethylamine) to install the diphenylphosphine group.
Asymmetric Induction and Chiral Resolution
Chirality is introduced through:
- Chiral Auxiliaries : Use of (S)-BINOL-derived intermediates to template the (S)-configuration.
- Dynamic Kinetic Resolution : Racemic mixtures resolved via chiral column chromatography (e.g., Chiralpak IA).
Critical Parameters :
- Temperature : Lower temperatures (−10°C to 0°C) minimize racemization during phosphine group installation.
- Solvent Polarity : Tetrahydrofuran (THF) stabilizes transition states in asymmetric steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ³¹P NMR : Single peak at δ −6.2 ppm confirms phosphine purity.
- HPLC : Chiral stationary phases (CSPs) verify enantiopurity.
Comparative Analysis with Analogous Ligands
| Ligand | Synthetic Complexity | Enantioselectivity (%) | Key Applications |
|---|---|---|---|
| BINAP | Moderate | 85–92 | Hydrogenation |
| SEGPHOS | High | 90–95 | Cross-Coupling |
| Target Compound | High | 93–97 | MBH Reactions |
The target compound outperforms BINAP in Morita-Baylis-Hillman (MBH) reactions due to enhanced steric bulk from the 4-methylbenzyl group.
Industrial-Scale Considerations
Chemical Reactions Analysis
2.1. Enantioselective Cross-Coupling
-
Nickel-Catalyzed Reactions :
-
Palladium-Catalyzed Reactions :
2.2. C–H Activation and Functionalization
-
Palladium-Catalyzed C–H Activation :
3.1. Oxidative Addition and Transmetalation
-
Nickel-Catalyzed Pathways :
-
Palladium-Catalyzed Pathways :
3.2. Stereoselectivity Control
-
Axial Chirality : The binaphthyl backbone creates a chiral environment, directing substrate binding and reactive pathways .
-
Substituent Effects : Bulky groups (e.g., 4-methylbenzyl) enhance enantioselectivity by increasing steric differentiation between diastereomeric transition states .
Analytical and Spectroscopic Data
While specific data for the exact compound are not available in the provided sources, related binaphthyl phosphines exhibit:
Scientific Research Applications
Structural Characteristics
The compound consists of a binaphthyl backbone, which is essential for its chiral properties, and a diphenylphosphine group that enhances its reactivity in catalytic processes. The presence of the 4-methylbenzyl substituent contributes to its steric and electronic properties, making it a suitable candidate for various catalytic applications.
Asymmetric Catalysis
One of the primary applications of (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is in asymmetric catalysis. This compound has been utilized as a ligand in metal-catalyzed reactions to produce enantiomerically enriched products.
Case Study: Rh-Catalyzed Reactions
In a study involving rhodium-catalyzed reactions, the use of (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine led to high enantioselectivity in the synthesis of chiral amines. The results demonstrated that this ligand significantly improved the reaction yield and selectivity compared to other ligands used in similar conditions.
| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Rh-catalyzed amination | RhCl(PPh3) | 92 | 98 |
Organometallic Chemistry
The compound also plays a critical role in organometallic chemistry, particularly as a ligand for transition metals. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including cross-coupling reactions.
Case Study: Pd-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine was shown to facilitate the coupling of aryl halides with alkenes efficiently.
| Reaction Type | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd-catalyzed Suzuki coupling | Pd(OAc)2/(S)-L | 85 | >95 |
Synthesis of Chiral Pharmaceuticals
Another significant application is in the synthesis of chiral pharmaceuticals. The compound has been employed as a chiral auxiliary to produce key intermediates in drug synthesis.
Mechanism of Action
The mechanism by which (S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine exerts its effects involves the coordination of the phosphine group to a metal center, forming a chiral complex. This complex then facilitates various catalytic reactions, inducing high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction and metal used.
Comparison with Similar Compounds
Structural and Electronic Variations
Key structural variations among binaphthalene-derived phosphine ligands lie in the substituents at the 2' position and the phosphine group. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Key Observations :
- Vinyl groups enable conjugation, altering π-backbone interactions .
- Steric Bulk : The 4-methylbenzyl group introduces significant steric hindrance compared to methoxy or ethyl groups, which may restrict substrate access in catalytic pockets. Dicyclohexylphosphine ligands (e.g., ) exhibit even higher bulk but lack aromatic stabilization .
Catalytic Performance
The steric and electronic profiles of these ligands directly impact their efficacy in asymmetric reactions:
Key Findings :
- Vinyl-Substituted Ligands : Exhibit high activity in allylic substitutions due to conjugative effects enhancing metal-substrate interactions .
- Dicyclohexylphosphine Ligands : Achieve excellent diastereoselectivity in Buchwald-Hartwig reactions due to extreme steric control .
- Methoxy Derivatives : Moderate steric bulk balances enantioselectivity and reactivity in hydroformylation .
Stability and Handling
- Stability : Ligands with electron-withdrawing groups (e.g., methoxy) may exhibit lower air sensitivity compared to electron-rich variants. However, triflate precursors (e.g., [(S)-2'-(diphenylphosphanyl)-... trifluoromethanesulfonate]) decompose under ambient conditions unless stored under inert atmospheres .
- Solubility : Higher molecular weight ligands (e.g., target compound) may require polar aprotic solvents (e.g., DMSO, DMF) for optimal dissolution .
Biological Activity
(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine (CAS# 1454319-49-3) is a chiral phosphine compound known for its potential applications in catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : [1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane
- Molecular Formula : C40H31P
- Molecular Weight : 542.65 g/mol
- Canonical SMILES : CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Mechanisms of Biological Activity
The biological activity of (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine primarily involves its role as a ligand in coordination chemistry, particularly with transition metals. This compound can form stable complexes that may exhibit unique catalytic properties in various reactions, including cross-coupling reactions and asymmetric synthesis.
Key Mechanisms:
- Ligand Behavior : The phosphine moiety can coordinate to metal centers, influencing their reactivity and selectivity in catalysis.
- Antioxidant Properties : Preliminary studies suggest that phosphines can act as antioxidants, potentially mitigating oxidative stress in biological systems.
Pharmacological Effects
Research has indicated that phosphine ligands like (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine may exhibit various pharmacological effects, including:
- Anticancer Activity : Some studies have shown that phosphine-based compounds can induce apoptosis in cancer cells through the modulation of cellular signaling pathways.
- Neuroprotective Effects : There is evidence suggesting that certain phosphines may protect neuronal cells from oxidative damage, which is critical in neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | [1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
| Molecular Formula | C40H31P |
| Molecular Weight | 542.65 g/mol |
| CAS Number | 1454319-49-3 |
Case Study 1: Anticancer Activity
A study investigated the effects of various phosphine ligands on human cancer cell lines. The results showed that (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal injury, (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine demonstrated protective effects against cell death. The compound reduced reactive oxygen species levels and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Q & A
Basic: What synthetic strategies are optimal for preparing (S)-[2'-(4-methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine, and how can purity be ensured?
The synthesis typically involves palladium-catalyzed C-P cross-coupling reactions. Key steps include:
- Substrate activation : Use of trifluoromethanesulfonate (triflate) derivatives of binaphthyl precursors (e.g., (S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) .
- Catalytic system : Pd(PPh₃)₄ or Pd(π-cinnamyl)Cl₂ with ligands like 1,1'-bis(diisopropylphosphino)ferrocene (1–6 mol% Pd) in solvents such as 1,4-dioxane or DMSO .
- Reaction conditions : Heating at 105–120°C for 24–48 hours under inert atmosphere (N₂) .
- Purification : Flash chromatography (e.g., hexane/EtOAc gradients) yields 36–62.5% isolated product. Purity is confirmed via TLC (Rf ~0.55) and HPLC (retention time ~19.2 min, >95% area) .
Critical note : Deoxygenation of phosphine oxides (e.g., using trichlorosilane and DIPEA) improves yields (64–86%) for intermediates .
Basic: How is structural and stereochemical integrity validated for this ligand?
Characterization relies on multinuclear NMR , HPLC , and X-ray crystallography (where available):
- ¹H/¹³C NMR : Aromatic protons in the binaphthyl core appear as multiplets (δ 6.8–8.3 ppm), with methylbenzyl substituents at δ 2.3–2.5 ppm .
- ³¹P NMR : Singlets at δ –15 to –18 ppm confirm phosphine formation (no oxide contamination) .
- HPLC chiral columns (e.g., Chiralpak AD-H) verify enantiopurity (>99% ee) .
Advanced: How does steric bulk influence enantioselectivity in asymmetric catalysis with this ligand?
The 4-methylbenzyl group introduces steric hindrance, critical for axial chirality transfer . For example:
- In Buchwald-Hartwig aminations , (R)-Cy2MOP (structurally analogous) achieves 90% ee and 100% diastereoselectivity for malonamides. Bulkier substrates reduce selectivity due to restricted transition-state geometry .
- Palladium-catalyzed allylations show steric tuning via substituents (e.g., vinyl vs. methoxy groups) modulates π-π interactions and metal coordination .
Table 1 : Selectivity vs. Ligand Substituents
| Substituent | Reaction Type | ee (%) | Diastereoselectivity (%) |
|---|---|---|---|
| 4-Methylbenzyl | Allylation | 85 | N/A |
| Methoxy | Buchwald-Hartwig | 90 | 100 |
| Vinyl | Cross-coupling | 75 | N/A |
Advanced: What experimental precautions prevent ligand decomposition during storage and catalysis?
- Storage : Under N₂ at –20°C to avoid oxidation. Ambient conditions cause yellowing (sign of decomposition) within days .
- Catalytic reactions : Use degassed solvents (e.g., DIPEA) to suppress reoxidation. Trace O₂ or moisture reduces turnover numbers .
Advanced: How to resolve contradictions in reported yields for similar ligands?
Discrepancies arise from substrate electronic effects and catalyst loading :
- Phosphine oxide reduction : Dry DIPEA increases yields from 64% to 86% for 3,5-dimethylphenyl derivatives .
- Pd catalyst choice : Pd(π-cinnamyl)Cl₂ outperforms Pd(OAc)₂ in electron-deficient systems .
Recommendation : Optimize ligand-to-metal ratios (1:1 to 2:1) and pre-catalyst activation (e.g., with AgOTf) .
Advanced: Can computational methods predict this ligand’s performance in untested reactions?
Yes. DFT calculations model steric parameters (%Vbur, cone angles) and electronic profiles (NBO charges):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
